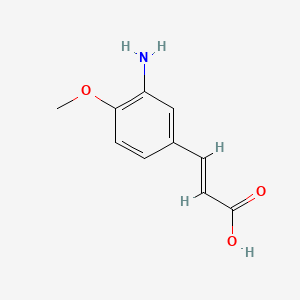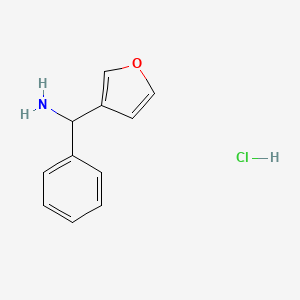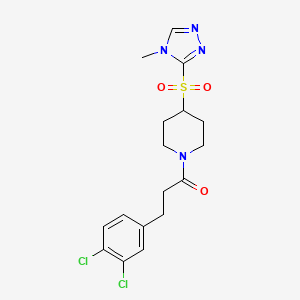
(2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid, also known as AMPA, is a type of amino acid that plays a crucial role in the functioning of the nervous system. It is an agonist of the glutamate receptor, which is responsible for the transmission of signals between neurons in the brain. AMPA has been the subject of extensive research due to its potential therapeutic applications in the treatment of various neurological disorders.
Mécanisme D'action
(2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid acts as an agonist of the glutamate receptor, which is responsible for the transmission of signals between neurons in the brain. When this compound binds to the receptor, it causes an influx of calcium ions into the neuron, leading to the activation of various signaling pathways that are important for neuronal function and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the nervous system. It can enhance synaptic plasticity, which is important for learning and memory, and can also promote the growth and survival of neurons. In addition, this compound has been shown to reduce the severity of seizures in animal models, suggesting that it may have anticonvulsant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid in lab experiments is its specificity for the glutamate receptor. This allows researchers to study the effects of glutamate signaling in the nervous system in a controlled manner. However, one limitation of using this compound is that it can be toxic to neurons at high concentrations, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on (2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid. One area of interest is the development of this compound receptor modulators that can enhance the receptor's activity without causing toxicity. Another area of interest is the investigation of the role of this compound in the development and progression of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, research on the potential therapeutic applications of this compound in the treatment of these disorders is also an important area of future research.
Méthodes De Synthèse
The synthesis of (2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid involves several steps, including the reaction of 3-amino-4-methoxyphenylacetic acid with acetyl chloride to form N-acetyl-3-amino-4-methoxyphenylacetic acid. The N-acetyl group is then removed by hydrolysis, and the resulting compound is subjected to a decarboxylation reaction to yield this compound.
Applications De Recherche Scientifique
(2E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and epilepsy. Research has shown that this compound can enhance cognitive function, improve memory, and reduce the severity of seizures in animal models.
Propriétés
IUPAC Name |
(E)-3-(3-amino-4-methoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2-6H,11H2,1H3,(H,12,13)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTVDUGJHAXXOH-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2566040.png)
![1-Azaspiro[4.6]undecan-3-ol](/img/structure/B2566041.png)
![2-[2-(Hydroxymethyl)imidazol-1-yl]ethanol;hydrochloride](/img/structure/B2566045.png)
![2-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2566046.png)

![N-[3-(3-Methoxyphenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2566048.png)





